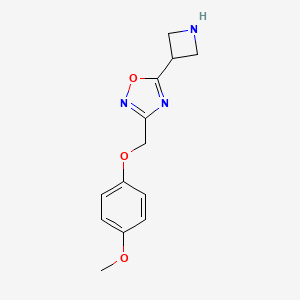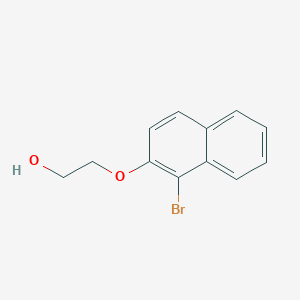
2-((1-Bromonaphthalen-2-yl)oxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Bromnaphthalen-2-yl)oxy)ethanol ist eine organische Verbindung, die einen Bromnaphthalen-Rest enthält, der über eine Etherbindung mit einer Ethangruppe verknüpft ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((1-Bromnaphthalen-2-yl)oxy)ethanol beinhaltet typischerweise die Reaktion von 1-Bromnaphthalen mit Ethylenglykol in Gegenwart einer Base. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Hydroxylgruppe von Ethylenglykol das bromsubstituierte Kohlenstoffatom von 1-Bromnaphthalen angreift und so die Etherbindung entsteht .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-((1-Bromnaphthalen-2-yl)oxy)ethanol nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um höhere Ausbeuten und Reinheit zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-((1-Bromnaphthalen-2-yl)oxy)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.
Reduktion: Das Bromatom kann zu dem entsprechenden Naphthylether reduziert werden.
Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Nukleophile wie Natriumazid (NaN3) oder Thioharnstoff können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-((1-Bromnaphthalen-2-yl)oxy)acetaldehyd oder 2-((1-Bromnaphthalen-2-yl)oxy)essigsäure.
Reduktion: Bildung von 2-((Naphthalen-2-yl)oxy)ethanol.
Substitution: Bildung von 2-((1-Azidonaphthalen-2-yl)oxy)ethanol oder 2-((1-Thionaphthalen-2-yl)oxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-((1-Bromnaphthalen-2-yl)oxy)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Mögliche Verwendung bei der Untersuchung der Wechselwirkungen von bromierten Verbindungen mit biologischen Systemen.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, darunter antimikrobielle und Antikrebsaktivität.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((1-Bromnaphthalen-2-yl)oxy)ethanol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Brom- und Hydroxylgruppen. Das Bromatom kann an Halogenbindungen beteiligt sein, während die Hydroxylgruppe Wasserstoffbrückenbindungen bilden kann. Diese Wechselwirkungen können die Reaktivität und die biologische Aktivität der Verbindung beeinflussen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol typically involves the reaction of 1-bromonaphthalene with ethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of ethylene glycol attacks the bromine-substituted carbon of 1-bromonaphthalene, resulting in the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Bromonaphthalen-2-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-((1-bromonaphthalen-2-yl)oxy)acetaldehyde or 2-((1-bromonaphthalen-2-yl)oxy)acetic acid.
Reduction: Formation of 2-((naphthalen-2-yl)oxy)ethanol.
Substitution: Formation of 2-((1-azidonaphthalen-2-yl)oxy)ethanol or 2-((1-thionaphthalen-2-yl)oxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-((1-Bromonaphthalen-2-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of brominated compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((1-Bromnaphthalen-2-yl)oxy)acetamid
- 2-((1-Bromnaphthalen-2-yl)oxy)ethylamin
- 2-((1-Bromnaphthalen-2-yl)oxy)propan
Einzigartigkeit
2-((1-Bromnaphthalen-2-yl)oxy)ethanol ist einzigartig aufgrund seiner spezifischen Kombination aus einem Bromnaphthalen-Rest und einer Ethangruppe. Diese Struktur verleiht ihm einzigartige chemische und physikalische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDFDBNENSFXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
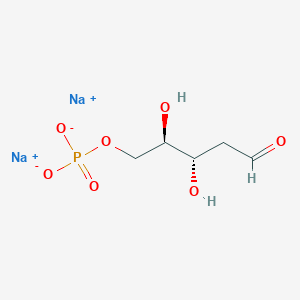

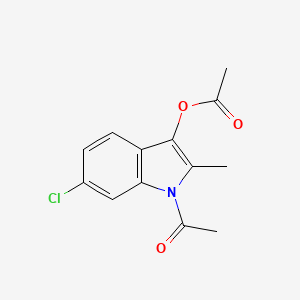
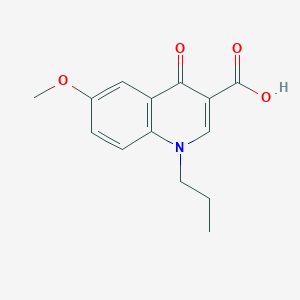
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
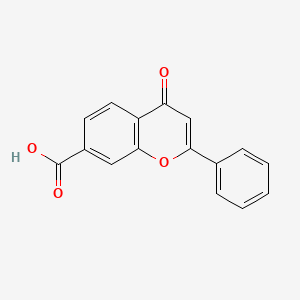
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)



![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
